molecular formula C15H18ClNO4 B13808318 Norbenzoylecgonine hydrochloride

Norbenzoylecgonine hydrochloride

Cat. No.: B13808318
M. Wt: 311.76 g/mol
InChI Key: SNVXULYEWYGPGU-ZKYYYAMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norbenzoylecgonine hydrochloride is a derivative of cocaine and is chemically known as benzoyl norecgonine hydrochloride. It is a significant metabolite of cocaine, formed through the hydrolysis of cocaine in the liver. This compound is often used in forensic and clinical toxicology to confirm cocaine ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norbenzoylecgonine hydrochloride typically involves the hydrolysis of cocaine. This process is catalyzed by carboxylesterases in the liver, leading to the formation of norbenzoylecgonine, which is then converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound is not common due to its association with illicit drug use. it can be synthesized in a laboratory setting for research purposes using controlled conditions to ensure safety and compliance with legal regulations .

Chemical Reactions Analysis

Types of Reactions: Norbenzoylecgonine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoylecgonine, while reduction can produce ecgonine derivatives .

Mechanism of Action

The mechanism of action of norbenzoylecgonine hydrochloride involves its interaction with various molecular targets in the body. As a metabolite of cocaine, it is primarily involved in the metabolic pathways of cocaine degradation. It is excreted in the urine after processing in the liver .

Comparison with Similar Compounds

    Benzoylecgonine: Another major metabolite of cocaine, formed through the hydrolysis of cocaine.

    Ecgonine Methyl Ester: A metabolite formed through the esterification of ecgonine.

    Cocaethylene: Formed when cocaine is ingested with alcohol.

Uniqueness: Norbenzoylecgonine hydrochloride is unique due to its specific formation pathway and its role in confirming cocaine ingestion. Unlike other metabolites, it is formed through the demethylation of benzoylecgonine, making it a distinct marker in toxicological analyses .

Properties

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

(1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10-,11+,12-,13+;/m0./s1

InChI Key

SNVXULYEWYGPGU-ZKYYYAMRSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]([C@H](C[C@H]1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl

Canonical SMILES

C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.